molecular formula C14H9ClO4 B6328855 2-(3-Carboxyphenyl)-4-chlorobenzoic acid CAS No. 1261906-80-2

2-(3-Carboxyphenyl)-4-chlorobenzoic acid

Cat. No.: B6328855
CAS No.: 1261906-80-2
M. Wt: 276.67 g/mol
InChI Key: OBEYYDVTJVOARX-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-4-chlorobenzoic acid is an organic compound that features both carboxylic acid and chlorobenzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyphenyl)-4-chlorobenzoic acid typically involves the reaction of 3-carboxyphenylboronic acid with 4-chlorobenzoic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyphenyl)-4-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), temperatures (80-120°C).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF), temperatures (0-25°C).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetone), temperatures (room temperature to reflux).

Major Products

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Quinone derivatives of the aromatic ring.

Scientific Research Applications

2-(3-Carboxyphenyl)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxyphenyl)picolinic acid
  • 5-(3-Carboxyphenyl)-pyridine-2-carboxylic acid
  • 3-(2-Carboxyphenyl)propionic acid

Uniqueness

2-(3-Carboxyphenyl)-4-chlorobenzoic acid is unique due to the presence of both carboxylic acid and chlorobenzoic acid functional groups, which provide a distinct combination of reactivity and structural properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-carboxyphenyl)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-10-4-5-11(14(18)19)12(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEYYDVTJVOARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608793
Record name 5-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-80-2
Record name 5-Chloro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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